Aphidicolin glycinate
Description
Molecular Architecture and Stereochemical Configuration
This compound (C₂₂H₃₈ClNO₅; molecular weight: 432.0 g/mol) is synthesized via esterification of aphidicolin’s 17-hydroxyl group with glycine (Figure 1). The core structure retains aphidicolin’s tetracyclic scaffold, comprising four fused rings (A–D) with stereochemical configurations critical for polymerase inhibition. Key stereocenters include:
- C3 (α-OH) : Participates in hydrogen bonding with DNA polymerase α (Pol α).
- C17 : Site of glycinate conjugation, converting the hydroxyl into a glycine ester.
- C18 (β-OH) : Stabilizes the A-ring chair conformation via intramolecular hydrogen bonding.
The glycinate moiety introduces a polar carboxylate group, enhancing aqueous solubility without disrupting the hydrophobic interactions required for polymerase binding.
Comparative Analysis with Native Aphidicolin Derivatives
Modifications to aphidicolin’s structure profoundly impact its biochemical activity:
Key findings:
Solubility Enhancement Mechanisms Through Glycinate Esterification
The glycinate group improves solubility via two mechanisms:
- Polarity Increase : The glycine carboxylate (pKa ~2.3) ionizes in aqueous media, facilitating dissolution.
- Reduced Crystallinity : Esterification disrupts aphidicolin’s crystalline lattice, lowering the energy required for solvation.
Experimental solubility data:
- Aphidicolin : 1 mg/mL in ethanol, <0.1 mg/mL in water.
- This compound : >10 mg/mL in water, stable in phosphate buffer (pH 7.4).
This enhancement enables intravenous administration without organic cosolvents, a critical advancement for clinical use.
X-ray Crystallographic Studies of Polymerase-Inhibitor Complexes
X-ray structures of Pol α bound to aphidicolin (PDB: 4Q5V) reveal:
- Binding Site : Aphidicolin occupies the dNTP-binding pocket, sterically blocking dCTP incorporation.
- Key Interactions :
In this compound, the glycinate moiety extends away from the active site (Figure 2), avoiding steric clashes with Pol α residues. This orientation preserves inhibitory activity while permitting solubility-enhancing modifications.
Properties
Molecular Formula |
C22H37NO5 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate |
InChI |
InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3 |
InChI Key |
IOASYARYEYRREA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O |
shelf_life |
Bulk: Compound is stable at 25 ± 2 °C under normal illumination or in the dark and at 45 °C for at least 4 weeks (HPLC). Solution: An 8 mg/mL solution in water at room temperature (25 ± 2 °C) decomposes at an apparent linear rate of 0.20 ± 0.05% per hour over a 24 hour period. |
solubility |
H20 100 (mg/mL) MeOH 100 (mg/mL) CHC13 < 0.001 (mg/mL) |
Synonyms |
aphidicolin glycinate aphidicolin-17-glycinate AphiG |
Origin of Product |
United States |
Preparation Methods
Esterification of Aphidicolin with Glycine Derivatives
The conversion of aphidicolin to its glycinate ester involves a nucleophilic acyl substitution reaction, typically employing activated glycine derivatives. Aphidicolin’s C-17 and C-18 hydroxyl groups are critical for DNA polymerase inhibition, necessitating selective protection to prevent undesired side reactions.
Protection-Deprotection Strategy
In a documented synthesis, the 3,18-dihydroxy groups of aphidicolin are protected using isopropylidene groups under acidic conditions (e.g., acetone with catalytic HCl), yielding 18-isopropylidenedioxy-aphidicol-16-ene. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) to form the glycinate ester. Subsequent deprotection with aqueous HCl regenerates the free hydroxyl groups while retaining the glycinate moiety.
Reaction Conditions and Yields
Alternative Pathways: Glycine Acylation
An alternative approach involves acylation of aphidicolin’s hydroxyl groups with glycine’s carboxyl group. Here, glycine is activated as a mixed anhydride (e.g., using ethyl chloroformate) or as a succinimidyl ester, enabling nucleophilic attack by aphidicolin’s hydroxyl oxygen. This method avoids protection steps but requires stringent pH control (pH 7–8) to prevent epimerization or decomposition.
Purification and Crystallization of this compound
Solvent Recrystallization
Crude AG is purified via sequential recrystallization from ethyl acetate-methanol mixtures (4:1 v/v), achieving >95% purity. Key steps include:
Purity Assessment
Chromatographic Methods
For large-scale production, flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:1) removes unreacted aphidicolin and glycine derivatives. Final polishing via size-exclusion chromatography (Sephadex LH-20) ensures removal of endotoxins for clinical-grade material.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Solubility and Stability Profiling
| Parameter | Aphidicolin | This compound |
|---|---|---|
| Aqueous Solubility | 0.02 mg/mL | 12.5 mg/mL |
| Plasma Half-life | 0.5 h | 2.0 h |
| LogP (Octanol/Water) | 3.1 | 1.8 |
Data derived from preclinical pharmacokinetic studies
AG’s enhanced solubility (625-fold increase over aphidicolin) enables intravenous administration, critical for its evaluation in phase I trials. Stability studies in phosphate-buffered saline (pH 7.4) show <5% degradation over 24 hours at 25°C.
Scale-Up Challenges and Industrial Synthesis
Optimization of Coupling Agents
Comparative studies of carbodiimides (EDC vs. DCC) revealed EDC’s superiority in minimizing racemization (2% vs. 8% with DCC). However, EDC necessitates post-reaction quenching with acetic acid to prevent gelation, complicating large-scale workflows.
Green Chemistry Approaches
Recent efforts employ enzymatic esterification using lipase B from Candida antarctica (CAL-B), achieving 55% yield in a solvent-free system. While promising, this method requires further optimization to match traditional yields.
Clinical Validation and Pharmacological Relevance
Phase I trials of AG (NSC 303812) demonstrated its suitability for prolonged infusion regimens, with a maximum tolerated dose of 4,500 mg/m² via 24-hour infusion. The compound’s schedule-dependent antitumor activity, evidenced by 75% increased survival in B16 melanoma models , underscores the importance of synthesis reproducibility for therapeutic consistency.
Chemical Reactions Analysis
Types of Reactions: Aphidicolin Glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the aphidicolin core, potentially enhancing its stability and solubility.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of novel derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Aphidicolin Glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study the effects of structural modifications on biological activity.
Biology: The compound is employed in cell cycle studies to inhibit DNA replication, allowing researchers to investigate the mechanisms of cell division and growth.
Medicine: this compound is explored as a potential anticancer agent due to its ability to inhibit DNA polymerase alpha, thereby halting the proliferation of cancer cells.
Mechanism of Action
Aphidicolin Glycinate exerts its effects by inhibiting DNA polymerase alpha, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA strand. This inhibition prevents the elongation of the DNA molecule, effectively halting DNA synthesis and cell division . The molecular targets and pathways involved include the DNA replication machinery and cell cycle regulatory proteins .
Comparison with Similar Compounds
Aphidicolin vs. Aphidicolin Glycinate
Key Findings :
AG in Combination Therapies vs. Single-Agent Use
Key Findings :
AG vs. Other DNA Replication Inhibitors
Key Findings :
- Unlike hydroxyurea or etoposide, AG specifically targets DNA replication without interfering with RNA or topoisomerases, offering a unique mechanism for synchronization .
Q & A
Q. What is the mechanism of action of aphidicolin glycinate in inhibiting DNA replication, and how can this be experimentally validated?
this compound reversibly inhibits DNA polymerases α and δ, blocking DNA synthesis during the S-phase of the cell cycle. To validate this, researchers can use in vitro polymerase activity assays with purified enzymes and measure inhibition via radioactive dNTP incorporation . Synchronization experiments in cell lines (e.g., HeLa or neuroblastoma cells) treated with 0.5–5 μM this compound can confirm G1/S or G2/M arrest via flow cytometry .
Q. What are the standard in vivo dosage regimens for evaluating this compound’s antitumor efficacy in murine models?
A validated regimen involves intraperitoneal injection of 100 mg/kg this compound every 3 hours for 9 days in B16 melanoma or M5076 sarcoma murine models, achieving a 75% increase in lifespan. Tumor volume measurements and survival analysis are critical endpoints .
Q. Which cell lines are most sensitive to this compound, and what cytotoxicity assays are recommended?
Neuroblastoma cells (e.g., UKF-NB-3) show high sensitivity at 0.5–5 μM, while normal human embryonic cells exhibit moderate toxicity. Use ATP-based viability assays (e.g., CellTiter-Glo) and IC50 calculations. Include controls for time-dependent effects (e.g., 24–72-hour exposures) .
Q. How should cell cycle arrest induced by this compound be quantitatively analyzed?
Treat cells with 0.4 μg/mL this compound for 24 hours, fix with ethanol, and stain with propidium iodide. Analyze DNA content via flow cytometry. Compare G1/S/G2/M phase distributions to untreated controls, using software like FlowJo .
Advanced Research Questions
Q. How do pharmacokinetic limitations of this compound influence experimental design in translational studies?
Due to rapid plasma clearance and low solubility, frequent dosing (e.g., every 3 hours) is required to maintain therapeutic levels. Researchers should monitor plasma half-life via HPLC and consider prodrug formulations or nanoparticle encapsulation to improve bioavailability .
Q. What methodological considerations are critical when combining this compound with platinum-based chemotherapeutics?
Synergy arises from this compound’s inhibition of DNA repair pathways (e.g., homologous recombination). Administer cisplatin 24 hours after this compound to exploit cell cycle synchronization. Assess combination indices via Chou-Talalay analysis and validate with γH2AX foci staining to quantify DNA damage .
Q. How can COMPARE analysis of NCI/DTP data clarify this compound’s mechanism relative to other DNA antimetabolites?
COMPARE analysis correlates this compound’s GI50 values (Pearson correlation coefficient = 0.81) with DNA antimetabolites like cytarabine. Use the NCI-60 database to identify shared resistance patterns and validate via gene expression profiling (e.g., p53 status) .
Q. What synthetic strategies enhance this compound’s stability for prolonged in vivo exposure?
Glycinate esterification improves water solubility, but further modifications (e.g., PEGylation or liposomal encapsulation) can extend half-life. Characterize derivatives using NMR and mass spectrometry, and test in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. How should contradictory cytotoxicity data across cell lines be addressed in study design?
Variations in p53 status (e.g., wild-type vs. mutant) and exposure duration explain discrepancies. Include isogenic cell pairs (e.g., p53+/+ vs. p53−/−) and perform RNA-seq to identify resistance markers like GADD45β .
Q. What time-course parameters are essential for analyzing this compound’s effects on p53 and p27 signaling?
Sample cells at 0, 5, 30 minutes, 2, 6, and 24 hours post-treatment (10 μM). Use Western blotting with phospho-specific Akt (Ser473) and p53 antibodies. Normalize to β-actin and quantify via densitometry .
Q. How can the PICOT framework structure a clinical trial evaluating this compound as a chemosensitizer?
Q. What experimental approaches reconcile this compound’s preclinical efficacy with limited clinical success?
Optimize dosing schedules to match murine pharmacokinetics in human trials. Use patient-derived xenografts (PDXs) to model inter-individual variability and incorporate pharmacogenomic profiling to identify responsive subgroups .
Methodological Resources
- Data Reporting: Follow guidelines from Beilstein Journal of Organic Chemistry for experimental reproducibility: include detailed synthesis protocols in supplementary materials and validate purity via HPLC ≥95% .
- Statistical Analysis: Use GraphPad Prism for dose-response curves (four-parameter logistic model) and ANOVA for multi-group comparisons. Report SEM and p-values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
